molecular formula C11H15NO2 B13316149 1-(Furan-3-yl)-2-(piperidin-2-yl)ethan-1-one

1-(Furan-3-yl)-2-(piperidin-2-yl)ethan-1-one

Cat. No.: B13316149
M. Wt: 193.24 g/mol
InChI Key: AXLAGQUHJVUJLI-UHFFFAOYSA-N
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Description

1-(Furan-3-yl)-2-(piperidin-2-yl)ethan-1-one is an organic compound that features a furan ring and a piperidine ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-3-yl)-2-(piperidin-2-yl)ethan-1-one typically involves the reaction of a furan derivative with a piperidine derivative under specific conditions. One common method is the condensation reaction between furan-3-carboxaldehyde and 2-piperidone in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-3-yl)-2-(piperidin-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Furan-3-yl)-2-(piperidin-2-yl)ethan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Furan-2-yl)-2-(piperidin-2-yl)ethan-1-one
  • 1-(Furan-3-yl)-2-(piperidin-3-yl)ethan-1-one
  • 1-(Furan-3-yl)-2-(piperidin-2-yl)propan-1-one

Uniqueness

1-(Furan-3-yl)-2-(piperidin-2-yl)ethan-1-one is unique due to its specific combination of the furan and piperidine rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

1-(furan-3-yl)-2-piperidin-2-ylethanone

InChI

InChI=1S/C11H15NO2/c13-11(9-4-6-14-8-9)7-10-3-1-2-5-12-10/h4,6,8,10,12H,1-3,5,7H2

InChI Key

AXLAGQUHJVUJLI-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CC(=O)C2=COC=C2

Origin of Product

United States

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